molecular formula C18H13N3O2S2 B2820619 (E)-methyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 796881-17-9

(E)-methyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No.: B2820619
CAS No.: 796881-17-9
M. Wt: 367.44
InChI Key: KCUISRIPFAULOD-ZRDIBKRKSA-N
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Description

“(E)-methyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzoate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate gave 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . This compound was then used to synthesize different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings .

Mechanism of Action

Target of Action

It’s known that the compound has shown high inhibitory effects when screened in vitro for their antiproliferative activity . This suggests that the compound may target proteins or enzymes involved in cell proliferation.

Result of Action

The compound has been shown to have high inhibitory effects on cell proliferation in vitro . This suggests that the compound’s action results in the inhibition of cell growth and division, potentially leading to cell death.

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c1-23-18(22)13-5-2-3-6-14(13)20-10-12(9-19)17-21-15(11-25-17)16-7-4-8-24-16/h2-8,10-11,20H,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUISRIPFAULOD-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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